Sodium 2,4-dinitrobenzenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of sodium 2,4-dinitrobenzenesulfonate derivatives involves the use of primary amines and 2,4-dinitrobenzenesulfonyl chloride, leading to the formation of 2,4-dinitrobenzenesulfonamides. These compounds can be further modified through alkylation reactions, offering a pathway to synthesize a variety of secondary amines and diamines with excellent yields (Fukuyama et al., 1997).
Molecular Structure Analysis
The molecular structure of sodium 2,4-dinitrobenzenesulfonate and its derivatives reveals interesting features, such as two-dimensional sandwich polymer structures and distorted octahedral coordination geometries. For example, sodium 2-aminobenzenesulfonate displays a two-dimensional polymer structure based on a six-coordinate NaO5N repeating unit, highlighting the compound's structural complexity and the role of coordination chemistry in its properties (Smith et al., 2004).
Chemical Reactions and Properties
Sodium 2,4-dinitrobenzenesulfonate undergoes various chemical reactions, including aromatic substitutions with carbanion nucleophiles. These reactions are instrumental in forming new compounds, such as diethyl (2,4-dinitrophenyl)malonate, showcasing the compound's reactivity and utility in synthetic organic chemistry (Leffek & Tremaine, 1973).
Physical Properties Analysis
The physical properties of sodium 2,4-dinitrobenzenesulfonate derivatives, such as luminescent lanthanide coordination polymers, are noteworthy. These compounds exhibit unique luminescence properties, which are determined by their molecular structures and the presence of metal ions (Yang et al., 2008).
Chemical Properties Analysis
The chemical properties of sodium 2,4-dinitrobenzenesulfonate derivatives are influenced by their structural features and the presence of functional groups. For instance, the synthesis and structure of sodium ethene-bis-nitrobenzenesulfonate reveal how coordination interactions and π–π stacking contribute to the compound's stability and luminescence properties (Yu, Qian, & Wang, 2012).
Scientific Research Applications
Fluorescent Probing : Sodium 2,4-dinitrobenzenesulfonate is utilized in the development of fluorescent probes. For instance, a study by Yang et al. (2010) discusses a fluorogenic probe for sodium new houttuyfonate (SNH), using 4-Methylumbelliferyl-2,4-dinitrobenzenesulfonate (4-MUDNBS). This probe, in basic media, reacts with sodium sulfite to yield highly fluorescent 4-MU, indicating its potential in fluorescence-based detection methods (Yang et al., 2010).
Removal of Contaminants : Kim et al. (2019) studied the use of surface-functionalized mesoporous silica nanoparticles for the removal of sodium dodecylbenzenesulfonate, a compound used in various detergents and for removing radioactive atoms. This research highlights the application of Sodium 2,4-dinitrobenzenesulfonate derivatives in environmental decontamination processes (Kim et al., 2019).
Synthesis of Luminescent Materials : Yang et al. (2008) synthesized novel 1-D framework compounds using sodium 4-hydroxybenzenesulfonate dihydrate, demonstrating the role of such compounds in the development of luminescent materials, especially in coordination polymers with lanthanide elements (Yang et al., 2008).
Optical Rotations in Organic Chemistry : Craine et al. (1993) explored the correlation between the absolute configurations of acyclic aliphatic and benzylic secondary alcohols and the optical rotations of their 2,4-dinitrobenzenesulfenyl derivatives. This study underscores the importance of Sodium 2,4-dinitrobenzenesulfonate in understanding chiral properties of organic compounds (Craine et al., 1993).
Detection of H2S : Chen et al. (2015) developed a red-emitting fluorescent probe for detecting H2S, where the O-2,4-dinitrobenzensulfonate moiety in the probe undergoes a specific H2S-mediated cleavage reaction. This application is significant in biological and environmental sensing (Chen et al., 2015).
Separation of Polycyclic Aromatic Hydrocarbons : Kavran and Erim (2002) used Sodium dodecylbenzenesulfonate as an additive in capillary electrophoresis to separate a range of polycyclic aromatic hydrocarbons. This highlights its role in analytical chemistry, particularly in the separation of complex organic mixtures (Kavran & Erim, 2002).
Synthesis of Secondary Amines and Diamines : Fukuyama et al. (1997) described the preparation of a variety of secondary amines and diamines using 2,4-dinitrobenzenesulfonamides, illustrating its utility in organic synthesis (Fukuyama et al., 1997).
properties
IUPAC Name |
sodium;2,4-dinitrobenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O7S.Na/c9-7(10)4-1-2-6(16(13,14)15)5(3-4)8(11)12;/h1-3H,(H,13,14,15);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBYVRKLPCSLNV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3N2NaO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
89-02-1 (Parent) | |
Record name | Sodium 2,4-dinitrobenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8061262 | |
Record name | Benzenesulfonic acid, 2,4-dinitro-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 2,4-dinitrobenzenesulfonate | |
CAS RN |
885-62-1 | |
Record name | Sodium 2,4-dinitrobenzenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000885621 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenesulfonic acid, 2,4-dinitro-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenesulfonic acid, 2,4-dinitro-, sodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061262 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 2,4-dinitrobenzenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.767 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 2,4-DINITROBENZENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WPT7E329JW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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